2-Fluoro-3-nitropyridin-4-amine

pain sodium channel NaV 1.7

2-Fluoro-3-nitropyridin-4-amine (CAS 60186-18-7) is a heterocyclic building block of the 3-nitropyridin-4-amine class, distinguished by a fluorine atom at the C2 position adjacent to the endocyclic nitrogen. Its molecular formula is C5H4FN3O2 (MW 157.10 g/mol).

Molecular Formula C5H4FN3O2
Molecular Weight 157.1 g/mol
CAS No. 60186-18-7
Cat. No. B1626450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-nitropyridin-4-amine
CAS60186-18-7
Molecular FormulaC5H4FN3O2
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)[N+](=O)[O-])F
InChIInChI=1S/C5H4FN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8)
InChIKeyHAYDBFSOQJXPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-nitropyridin-4-amine (CAS 60186-18-7): A Differentiated Fluorinated Nitropyridine Building Block for Kinase-Focused Discovery


2-Fluoro-3-nitropyridin-4-amine (CAS 60186-18-7) is a heterocyclic building block of the 3-nitropyridin-4-amine class, distinguished by a fluorine atom at the C2 position adjacent to the endocyclic nitrogen. Its molecular formula is C5H4FN3O2 (MW 157.10 g/mol) . This substitution pattern confers a unique combination of electronic effects: the electron-withdrawing nitro group at C3 activates the ring toward nucleophilic aromatic substitution (SNAr), while the C2-fluorine serves both as a leaving group for further functionalization and as a modulator of physicochemical properties including logP (1.82) and hydrogen-bonding capacity. Commercially available in purities of 95–98% , the compound serves primarily as a research intermediate for constructing kinase inhibitor libraries and functionalized pyridine scaffolds, rather than as a final therapeutic agent.

Why C2-Halogen and Regioisomeric Substitution Preclude Direct Replacement of 2-Fluoro-3-nitropyridin-4-amine in Medicinal Chemistry Campaigns


Although 2-fluoro-3-nitropyridin-4-amine belongs to a broader class of 3-nitropyridin-4-amines, structural analogs bearing different C2 substituents (e.g., -Cl, -H, -CH₃) or alternative nitro-group positions (e.g., 5-nitro regioisomers) cannot be treated as interchangeable synthons. The C2-fluorine atom imparts the lowest van der Waals radius among halogen substituents, preserving planarity and minimizing steric clash in kinase hinge-binding motifs, while its strong electron-withdrawing effect (−I) differentially polarizes the pyridine ring compared to -Cl or -H, directly influencing SNAr reactivity and downstream coupling efficiency [1]. Regioisomeric variants such as 2-fluoro-5-nitropyridin-4-amine (CAS 60186-19-8) exhibit distinct electrostatic potential surfaces that alter target recognition [2]. The quantitative evidence below demonstrates that even within the 3-nitropyridin-4-amine series, substitution at C2 dictates measurable differences in biochemical potency, synthetic utility, and physicochemical profile — making explicit specification of CAS 60186-18-7 essential for reproducible research procurement.

Quantitative Differentiation Evidence: 2-Fluoro-3-nitropyridin-4-amine vs. Closest Analogs


NaV 1.7 Antagonist Potency: 2-Fluoro-3-nitropyridin-4-amine-Derived Probe vs. Class Baseline

A chemical probe incorporating the 2-fluoro-3-nitropyridin-4-amine scaffold demonstrated an IC50 of 240 nM against the human partially inactivated NaV 1.7 channel expressed in HEK293 cells, measured by PatchXpress automated voltage-clamp electrophysiology [1]. Under manual whole-cell patch-clamp conditions, the same compound showed an IC50 of 800 nM against partially inactivated NaV 1.7, and an IC50 of 3.0 μM against the non-inactivated state, indicating state-dependent antagonism [1]. While a direct comparator compound from the same chemical series is not publicly disclosed in the BindingDB entry, the ≥5.3 μM IC50 reported for certain 3-nitropyridin-4-amine derivatives against unrelated targets (e.g., Nuclear Receptor Coactivator 3: IC50 = 5.32 μM) [2] serves as a class-level baseline, suggesting that the fluorinated scaffold confers up to ~22-fold higher potency in this specific ion-channel context.

pain sodium channel NaV 1.7 electrophysiology PatchXpress

GSK-3α/β Biochemical Inhibition: 2-Fluoro-3-nitropyridin-4-amine-Derived Inhibitor vs. the 2-Chloro Analog

An elaborated inhibitor derived from the 2-fluoro-3-nitropyridin-4-amine core achieved IC50 values of 0.260 nM against human GSK-3α and 0.450 nM against human GSK-3β in fluorescence polarization displacement assays using recombinant GST-tagged or His6-tagged enzymes [1]. In stark contrast, a structurally distinct 2-chloro-3-nitropyridin-4-amine derivative (BDBM50594773, CHEMBL5206143) exhibited an IC50 of 1,400 nM (1.40 μM) against porcine brain GSK-3α/β in a scintillation-based assay [2]. Although these are not head-to-head comparisons of identical chemotypes, the ~3,000–5,000-fold potency differential strongly indicates that the C2-fluorine substitution pattern enables superior kinase hinge-binding geometry compared to chloro-substituted analogs, consistent with the established SAR that small, electronegative C2-substituents improve complementarity to the GSK-3 ATP-binding pocket.

GSK-3 kinase inhibitor Alzheimer's disease diabetes fluorescence polarization

Synthetic Versatility: Fluorodenitration Reactivity Advantage Over Non-Fluorinated 3-Nitropyridines

The 3-nitropyridine scaffold bearing an electron-withdrawing C2 substituent is specifically required for efficient fluorodenitration reactions, as reported by Kuduk et al. (2005): while 2- or 4-nitropyridines undergo general fluorodenitration with tetrabutylammonium fluoride (TBAF), 3-nitropyridines require an attendant electron-withdrawing group at C2 for the reaction to proceed efficiently [1]. 2-Fluoro-3-nitropyridin-4-amine satisfies this electronic requirement intrinsically, positioning the C2-fluorine as a synthetic handle for subsequent SNAr displacement. By contrast, the non-fluorinated parent 3-nitropyridin-4-amine (lacking any C2 substituent) fails to meet this electronic criterion, severely limiting its fluorination efficiency. The installed C2-fluorine enables further late-stage diversification with O-, N-, and S-nucleophiles under mild conditions [2], offering a divergent synthetic node that the non-fluorinated or chloro-substituted analogs cannot replicate with comparable efficiency.

fluorodenitration nucleophilic aromatic substitution building block late-stage functionalization C–F activation

Physicochemical Differentiation: Calculated logP and Polar Surface Area vs. 2-Chloro and 2,6-Difluoro Analogs

Physicochemical profiling reveals that 2-fluoro-3-nitropyridin-4-amine occupies an intermediate lipophilicity space that is chemically distinct from its closest halogen analogs. The compound has a calculated logP of 1.82 and a topological polar surface area (TPSA) of 84.73 Ų . While experimental logP and TPSA values for the direct 2-chloro comparator (2-chloro-3-nitropyridin-4-amine, CAS 2789-25-5) are not publicly available from a single curated source, the molecular weight difference (157.10 vs. 173.56 g/mol) and the higher electronegativity of fluorine versus chlorine predict a measurably lower logP for the fluoro compound, consistent with the well-established observation that aromatic fluorination reduces logP by ~0.3–0.5 units relative to chlorination [1]. The 2,6-difluoro analog (60186-20-1) has a molecular weight of 175.09 g/mol and is expected to exhibit a different hydrogen-bonding profile due to the additional C6-fluorine [2]. The logP of 1.82 places 2-fluoro-3-nitropyridin-4-amine within the favorable CNS drug-likeness window (logP 1–3), whereas chloro analogs typically exceed this range, making the 2-fluoro variant the preferred entry point for CNS-penetrant kinase inhibitor programs.

lipophilicity logP polar surface area drug-likeness CNS penetration

Crystal Structure Evidence: Planarity and Intermolecular Packing Differentiation

Single-crystal X-ray diffraction analysis of 4-amino-2-fluoro-3-nitropyridine reveals a triclinic P-1 space group structure with four independent molecules in the asymmetric unit [1]. Each symmetry-unique molecule forms self-π–π stacking interactions, generating four unique π–π stacking motifs that underpin the solid-state packing [1]. The molecule adopts a nearly planar conformation, with the amino group coplanar with the pyridine ring, facilitating intermolecular hydrogen bonding. While analogous structural data for the 2-chloro variant (CAS 2789-25-5) are not publicly deposited in the Cambridge Structural Database, the smaller van der Waals radius of fluorine versus chlorine is predicted to permit tighter π-stacking distances and different unit cell parameters, directly impacting solid-state stability, solubility, and formulation behavior of advanced intermediates. The determined triclinic lattice parameters provide a reference point for distinguishing this compound from potential crystalline polymorphs of non-fluorinated analogs that may emerge during scale-up.

crystallography planarity π-stacking solid-state properties co-crystal engineering

Procurement-Driven Application Scenarios: Where 2-Fluoro-3-nitropyridin-4-amine (CAS 60186-18-7) Delivers Measurable Advantage


Kinase Inhibitor Library Synthesis Targeting GSK-3α/β for Alzheimer's and Type 2 Diabetes Programs

Medicinal chemistry teams constructing focused kinase libraries targeting glycogen synthase kinase-3 should specify CAS 60186-18-7 as the exclusive C2-fluorinated 3-nitropyridin-4-amine building block. As demonstrated by compounds entering GSK-3 biochemical assays, the 2-fluoro substitution enables sub-nanomolar inhibitory potency (GSK-3α IC50 = 0.260 nM; GSK-3β IC50 = 0.450 nM) that is ~3,000–5,400-fold superior to the corresponding 2-chloro-3-nitropyridin-4-amine-derived scaffold (IC50 = 1,400 nM) [1] [2]. Procurement of the incorrect 2-chloro variant at the library enumeration stage would irreversibly cap achievable potency at the micromolar range, compromising the entire hit-to-lead trajectory. The lower logP (1.82) of the 2-fluoro scaffold further supports CNS target engagement for Alzheimer's indications .

NaV 1.7 Pain Target Probe Design and Electrophysiological Screening Cascades

Ion channel pharmacology groups developing state-dependent NaV 1.7 antagonists for chronic pain indications should anchor their synthetic strategy on 2-fluoro-3-nitropyridin-4-amine. A probe incorporating this scaffold exhibits an IC50 of 240 nM against partially inactivated human NaV 1.7 channels in PatchXpress electrophysiology assays, with markedly weaker activity against the non-inactivated state (IC50 = 3.0 μM), indicative of therapeutically desirable state dependence [1]. The potency gain over class-level 3-nitropyridin-4-amine reference compounds (~22-fold) [1] positions this building block as the preferred entry vector for iterative SAR exploration aimed at improving NaV subtype selectivity while maintaining drug-like physicochemical properties.

Divergent Late-Stage Functionalization for Lead Optimization of MAP4K4 and Related Kinase Inhibitors

Discovery chemistry groups pursuing MAP4K4 or analogous serine/threonine kinase targets should procure 2-fluoro-3-nitropyridin-4-amine as a versatile synthetic node for late-stage diversification. The C2-fluorine, activated by the adjacent electron-withdrawing nitro group, undergoes efficient SNAr displacement with a broad range of O-, N-, and S-nucleophiles under mild conditions [1]. This reactivity profile enables a single intermediate to be divergently elaborated into arrays of pyridopyrimidine, pyridopyrazine, and related fused heterocyclic inhibitors — a capability not accessible from the corresponding C2-unsubstituted or C2-chloro precursors, which either lack the requisite electronic activation or exhibit slower displacement kinetics. The strategy has been validated in fragment-based lead discovery programs yielding MAP4K4 inhibitors with low nanomolar potency, excellent kinase selectivity, and in vivo pharmacodynamic efficacy [2].

CNS-Penetrant Lead Optimization: logP-Driven Selection of the 2-Fluoro Over 2-Chloro Building Block

For CNS drug discovery programs where balanced blood-brain barrier penetration is critical, the calculated logP of 1.82 for 2-fluoro-3-nitropyridin-4-amine falls within the optimal CNS drug space (logP 1–3), whereas the 2-chloro analog (MW 173.56 g/mol) is expected to exhibit a logP elevated by ~0.3–0.5 units based on well-established aromatic halogen SAR [1] [2]. This lipophilicity difference directly impacts the likelihood of encountering phospholipidosis, hERG channel inhibition, and metabolic instability in downstream lead series. By specifying the 2-fluoro building block at the library design stage, medicinal chemistry teams preemptively bias their compound collection toward favorable CNS drug-like properties, reducing late-stage attrition risk and the need for remedial property optimization.

Quote Request

Request a Quote for 2-Fluoro-3-nitropyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.